molecular formula C25H22N2O3 B11184617 4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11184617
M. Wt: 398.5 g/mol
InChI Key: PGATUTQTVUGFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the quinoline family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation may involve the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Further functionalization and cyclization steps lead to the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is unique due to its specific functional groups and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C25H22N2O3/c1-2-29-18-10-8-15(9-11-18)17-12-20-23(21(28)13-17)24(26)19-14-22(30-25(19)27-20)16-6-4-3-5-7-16/h3-11,14,17H,2,12-13H2,1H3,(H2,26,27)

InChI Key

PGATUTQTVUGFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.